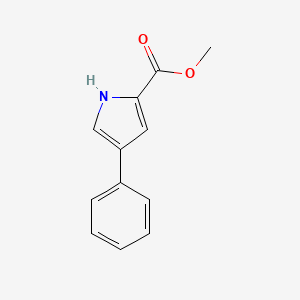

Methyl 4-phenyl-1H-pyrrole-2-carboxylate

CAS No.: 903560-42-9

Cat. No.: VC4723051

Molecular Formula: C12H11NO2

Molecular Weight: 201.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903560-42-9 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.225 |

| IUPAC Name | methyl 4-phenyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |

| Standard InChI Key | HTDLNIQLELERCP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CN1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 4-phenyl-1H-pyrrole-2-carboxylate features a planar pyrrole ring with conjugated π-electrons, enhancing its stability and reactivity. Key structural attributes include:

Table 1: Structural and Spectral Data

Nuclear magnetic resonance (NMR) studies of related esters reveal distinct signals for the methyl ester group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 7.0–7.7 ppm) . The electron-withdrawing ester group at position 2 directs electrophilic substitution to the 5-position of the pyrrole ring, a feature exploited in further functionalization .

Synthesis and Derivative Development

Methyl 4-phenyl-1H-pyrrole-2-carboxylate is synthesized via multi-step routes involving cross-coupling and esterification reactions. A representative pathway involves:

-

Suzuki–Miyaura Coupling: Ethyl 4-bromo-1H-pyrrole-2-carboxylate reacts with phenylboronic acid in the presence of Pd(dppf)Cl₂ and K₂CO₃ to introduce the phenyl group .

-

Esterification: Subsequent treatment with methylating agents (e.g., methyl iodide) yields the methyl ester .

Table 2: Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phenylation | Pd(dppf)Cl₂, K₂CO₃, CH₃CN/H₂O, 80–90°C | 29% |

| Ester Hydrolysis | LiOH, THF/H₂O/EtOH, rt | 95% |

The compound’s synthetic versatility is evident in its conversion to carboxamide derivatives, which exhibit enhanced bioactivity. For example, coupling with amines via EDC∙HCl and HOBt yields 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamides, showing MIC values as low as 6.05 µg/mL against Gram-negative bacteria .

| Compound | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |

|---|---|---|

| 5c (R = 4-Cl-C₆H₄) | 6.05 | 12.5 |

| 5e (R = 3-NO₂-C₆H₄) | 6.25 | 25.0 |

These derivatives disrupt bacterial cell membrane integrity by targeting lipid biosynthesis pathways, a mechanism shared with linezolid .

Antitubercular Applications

Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents on the phenyl ring. Pyrrole-2-carboxamides derived from methyl 4-phenyl-1H-pyrrole-2-carboxylate inhibit Mycobacterium tuberculosis MmpL3, a transporter critical for mycolic acid biosynthesis . Key findings include:

-

Potency: Analogues with 4-fluorophenyl groups show MIC < 0.016 µg/mL against M. tuberculosis .

-

Metabolic Stability: Substituents at the 4-position (e.g., -F, -CF₃) enhance microsomal stability (t₁/₂ > 60 min) .

Pharmacological Optimization and Challenges

Despite its promise, the methyl ester scaffold presents challenges:

-

Metabolic Lability: Unsubstituted phenyl derivatives undergo rapid hepatic clearance (t₁/₂ < 30 min) .

-

Cytotoxicity: Bulky substituents (e.g., isopropyl) reduce cytotoxicity (IC₅₀ > 50 µM) .

Table 4: Druggability Parameters of Lead Derivatives

| Parameter | Compound 16 (4-F-C₆H₄) | Compound 28 (4-pyridyl) |

|---|---|---|

| MIC (M. tuberculosis) | 0.008 µg/mL | 0.012 µg/mL |

| Microsomal t₁/₂ (mouse) | 68 min | 72 min |

| Cytotoxicity (IC₅₀) | >100 µM | >100 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume